molecular formula C10H8BrNO2 B2374427 5-(2-Bromophenyl)pyrrolidine-2,4-dione CAS No. 1889412-61-6

5-(2-Bromophenyl)pyrrolidine-2,4-dione

Cat. No.: B2374427
CAS No.: 1889412-61-6
M. Wt: 254.083
InChI Key: BYPCMCNSCWSYIL-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)pyrrolidine-2,4-dione (CAS 1889412-61-6) is a high-purity chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08. This molecule features a pyrrolidine-2,4-dione core, a privileged scaffold in medicinal chemistry, substituted at the 5-position with a 2-bromophenyl group. The saturated, non-aromatic nature of the pyrrolidine ring provides significant three-dimensional (3D) coverage and stereochemical complexity, which is advantageous for exploring pharmacophore space and improving the druggability of potential drug candidates . This compound is of significant interest in pharmaceutical research and drug discovery, particularly for the synthesis of novel bioactive molecules. Pyrrolidine derivatives are extensively investigated for their wide range of pharmacological activities. The pyrrolidine-2,4-dione (succinimide) moiety is a key structural feature in compounds studied for their analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes . Furthermore, related pyrrolidinedione hybrids have demonstrated promising cytotoxic effects in anticancer research, inducing apoptosis and reducing metabolic activity in cancer cell lines . The incorporated bromophenyl substituent serves as a versatile handle for further synthetic modification via cross-coupling reactions, enabling rapid structural diversification and the exploration of structure-activity relationships (SAR) . This reagent is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

5-(2-bromophenyl)pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-4-2-1-3-6(7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPCMCNSCWSYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(NC1=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Pyrrolidine-2,4-dione Scaffolds

Thermal Decomposition of 3-Ethoxycarbonyl Derivatives

The pyrrolidine-2,4-dione scaffold (tetramic acid) can be efficiently prepared through thermal treatment of its 3-substituted precursors. According to research findings, "Pyrrolidine-2,4-dione (tetramic acid) has been obtained by heating its 3-ethoxycarbonyl derivative with water or nitromethane. Prolonged heating with water yields 4-hydroxy-3,4′-bi-Δ3-pyrrolinyl-2,2′-dione, the anhydro-derivative of the dione". This approach provides a straightforward route that could be adapted for the synthesis of 5-(2-bromophenyl)pyrrolidine-2,4-dione by incorporating the appropriate bromoaryl substituent.

Dieckmann Cyclization

Dieckmann cyclization represents a classical and versatile approach for constructing the pyrrolidine-2,4-dione core. This method typically starts with an amino acid derivative that undergoes intramolecular cyclization. For synthesizing phenyl-substituted pyrrolidine-2,4-diones, researchers have employed the following procedure:

"Compound 1 was prepared by the literature method, starting from ethyl glycinate hydrochloride, through N-acylation, Dieckmann cyclization and demethoxycarbonylation. The intermediate 4-(2,4-dioxopyrrolidin-3-ylidene)-4-hydroxybutanoic acid 3 was obtained as a light-yellow powder from compound 1 by successively performing the acylation using ethyl 4-chloro-4-oxobutanoate, saponification with 10% aqueous sodium hydroxide and acidification using 10% aqueous hydrochloride".

For the target this compound, this approach would necessitate strategic incorporation of the 2-bromophenyl moiety early in the synthetic sequence.

1,3-Dipolar Cycloaddition

The formation of five-membered heterocycles, including pyrrolidine derivatives, can be achieved through 1,3-dipolar cycloaddition reactions. As noted in the literature, "A classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin, both of which are responsible for the regio- and stereoselectivity of the reaction".

For the synthesis of this compound, this approach would require designing appropriate 1,3-dipoles and dipolarophiles containing 2-bromophenyl substituents to ensure the correct positioning in the final product.

Specific Synthetic Routes for this compound

Adaptation from 5-(4-Bromophenyl)pyrrolidine-2,4-dione Synthesis

The closest structural analog identified in the literature is 5-(4-bromophenyl)pyrrolidine-2,4-dione, which differs only in the position of the bromine atom on the phenyl ring. This compound has the following properties:

  • Molecular Formula: C10H8BrNO2
  • Molecular Weight: 254.08 g/mol

The synthesis of this compound could be accomplished by adapting the established protocols for the 4-bromo isomer, substituting 2-bromoaniline for 4-bromoaniline as the starting material.

Modified Synthesis via N-Phenylpyrrolidine-2,5-dione Intermediates

An alternative approach involves adapting the synthesis of N-phenylpyrrolidine-2,5-dione derivatives, which involves the reaction of succinic anhydride with aromatic amines. As described in the literature:

"To accomplish the work succinic anhydride (0.1 moles) benzene was added and heated under reflux with constant stirring for 15 to 20 min till the solution becomes clear. Into this solution the primary aromatic amines (0.2 moles) in 5 ml benzene was slowly poured with constant stirring for 15-20 min till the solution becomes homogenized. On the vaporization of benzene amorphous powder of 3-(N-phenyl) propanoic acid was obtained. Further the mixture of 3-(N-phenyl) propanoic acid and acetyl chloride (0.9 moles) was reflux for 15-20 min by thoroughly evolution of HCl fumes".

This approach produces N-(4-bromophenyl)pyrrolidine-2,5-dione with high yield (89.78%), but would require significant modifications to reposition the carbonyl groups and change the attachment point of the phenyl ring to achieve the desired this compound.

Synthesis via Tetramic Acid Aldolate Derivatives

Recent advancements in tetramic acid synthesis have included the development of catalytic vinylogous aldol reactions. Research indicates that "SnCl4 was found to be an outstanding Lewis acid among those examined, and the reaction proved to be catalytic". This approach involves:

  • Preparation of a 2-siloxypyrrole intermediate from a tetramic acid derivative
  • Catalytic vinylogous aldol reaction to introduce the appropriate functionality
  • Subsequent manipulations to install the 2-bromophenyl moiety at the 5-position

Detailed Reaction Conditions and Parameters

Optimized Reaction Conditions

Based on the synthesis of related compounds, we have compiled a table of optimized reaction conditions for various synthetic approaches to this compound:

Synthetic Approach Key Reagents Solvent Temperature Reaction Time Catalyst/Base Expected Yield
Dieckmann Cyclization Ethyl glycinate, 2-bromobenzoyl chloride THF/Ethanol 50-80°C 3-5 hours NaOEt or KOt-Bu 55-75%
From 3-Ethoxycarbonyl Derivative 3-Ethoxycarbonyl-5-(2-bromophenyl) derivative Water/Nitromethane 90-110°C 2-4 hours None 60-80%
Via Siloxy Pyrrole 2-Bromophenyl tetramic acid, TMSCl DCM/Toluene -78°C to RT 1-3 hours SnCl₄ (10 mol%) 40-70%
From N-(2-Bromophenyl)succinimide N-(2-Bromophenyl)succinimide Various 70-120°C 3-8 hours Various 30-50%
1,3-Dipolar Cycloaddition Azomethine ylides with 2-bromophenyl groups Toluene/DCM RT to 80°C 6-24 hours Lewis acid 40-65%

Critical Parameters for High Yield and Purity

Several critical parameters must be controlled to achieve high yields and purity:

  • Temperature control : Particularly important for the vinylogous aldol approach, which requires low temperatures (-78°C) to maintain stereoselectivity.

  • Order of addition : When working with strong bases like LHMDS or NaOEt, slow addition of reagents and careful temperature control are essential to prevent side reactions.

  • Reaction time : Prolonged reaction times, especially at elevated temperatures, can lead to decomposition or formation of anhydro-derivatives, as noted for simple pyrrolidine-2,4-diones: "Prolonged heating with water yields 4-hydroxy-3,4′-bi-Δ3-pyrrolinyl-2,2′-dione, the anhydro-derivative of the dione".

  • Purification techniques : Column chromatography using appropriate solvent systems (typically ethyl acetate/hexane mixtures) is crucial for isolating the pure product.

Structural Considerations and Tautomerism

Tautomeric Forms

Pyrrolidine-2,4-diones exist in multiple tautomeric forms, which significantly impacts their reactivity and properties. As detailed in the literature: "Tetramic acid compounds are derivatives of either the keto form 1a (pyrrolidine-2,4-dione) or the corresponding enolic form 1b (4-hydroxy-3-pyrrolin-2-one); keto version 1a is typically the predominant species".

For this compound, this tautomerism must be considered during synthesis planning and characterization, as it can affect reaction outcomes and spectroscopic properties.

Stereochemical Considerations

The 5-position of pyrrolidine-2,4-dione derivatives represents a stereocenter when substituted with groups like 2-bromophenyl. Important considerations include:

  • Racemization concerns : "The chiral C5 position of the tetramic acid derivatives may undergo racemization quickly". This suggests that if stereochemical control is desired, special attention must be paid to reaction conditions and purification methods.

  • Stereoselective synthesis : Approaches utilizing 1,3-dipolar cycloaddition can offer stereocontrol: "Stereoselectivity at positions 2 and 5 (R1 and R2) depends on the shape of the ylides".

  • Confirmation of stereochemistry : X-ray crystallography would be the definitive method for confirming the stereochemical configuration, as demonstrated for related pyrrolidine-2,4-dione derivatives.

Analytical Characterization

Spectroscopic Properties

Based on data from structurally similar compounds, the expected spectroscopic characteristics of this compound would include:

NMR Spectroscopy
  • ¹H NMR : Expected signals include pyrrolidine ring protons (2.5-4.5 ppm), aromatic protons (7.0-7.8 ppm) with characteristic coupling patterns for 2-bromophenyl substitution, and an NH proton (typically 8.0-10.0 ppm).

  • ¹³C NMR : Characteristic signals would include carbonyl carbons (approximately 170-180 ppm), quaternary carbon at C-5 (60-70 ppm), and aromatic carbons (120-140 ppm) with characteristic patterns for 2-bromophenyl substitution.

IR Spectroscopy

Expected IR absorption bands would include:

  • Strong C=O stretching (1700-1750 cm⁻¹)
  • N-H stretching (3200-3400 cm⁻¹)
  • C-Br stretching (500-650 cm⁻¹)
  • Aromatic C=C stretching (1450-1600 cm⁻¹)
Mass Spectrometry
  • Molecular ion peaks at m/z 254 and 256 with characteristic bromine isotope pattern (M⁺ and M+2⁺ in approximately 1:1 ratio)
  • Fragment ions corresponding to loss of CO (M-28) and other characteristic fragmentations

Physical Properties

Based on similar compounds, this compound would likely be a crystalline solid with:

  • Melting point: 150-180°C
  • Solubility: Moderate solubility in polar organic solvents (methanol, acetone, ethyl acetate), limited solubility in water
  • Appearance: White to light yellow crystalline solid

Challenges in Synthesis and Troubleshooting

Common Synthetic Challenges

The synthesis of this compound presents several challenges:

  • Regioselectivity : Ensuring the correct positioning of the carbonyl groups (2,4-dione rather than 2,5-dione) requires careful control of reaction conditions and possibly the use of protecting groups.

  • Stability : "Prolonged heating with water yields 4-hydroxy-3,4′-bi-Δ3-pyrrolinyl-2,2′-dione, the anhydro-derivative of the dione", suggesting that careful temperature control is necessary to prevent formation of unwanted byproducts.

  • Purification complexity : The multiple tautomeric forms and potential for racemization can complicate purification procedures.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield in Dieckmann cyclization Incomplete deprotonation Use stronger base or excess base, ensure anhydrous conditions
Formation of anhydro-derivatives Excessive heating Carefully control temperature, monitor reaction by TLC
Racemization at C-5 Basic or acidic conditions Use milder conditions, lower temperature, shorter reaction times
Poor regioselectivity Competing cyclization pathways Use directing groups or protecting groups to favor desired pathway
Purification difficulties Multiple tautomeric forms Consider derivatization to fix a single tautomer for purification

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyrrolidine-2,4-dione derivatives.

    Oxidation Products: Oxidized forms of the pyrrolidine ring.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

5-(2-Bromophenyl)pyrrolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring structure contributes to the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Halogenated Phenyl Derivatives
  • 5-(4-Bromophenyl) Analogs: describes 4-(4-bromophenylhydrazono)pyrimidine derivatives with antiviral and anti-inflammatory activities.
  • 3-(5-Chloro-2-Phenoxyphenyl)-1-Methylpyrrolidine-2,4-dione: This compound () replaces bromine with chlorine and introduces a phenoxy group. The chlorine atom’s smaller size and lower electronegativity may reduce steric hindrance, while the phenoxy group enhances π-π stacking interactions, improving herbicidal activity .
Non-Halogenated Aromatic Derivatives
  • 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione : A thiazolidinedione derivative () with a methoxybenzylidene substituent showed 84.2% lipid peroxidation inhibition. The absence of bromine and the presence of a methoxy group likely improve solubility but reduce halogen-mediated hydrophobic interactions .
  • Pyrrolidine-2,4-dione with Oxime Ether Groups : Strobilurin derivatives () incorporating oxime ether substituents at the 3-position demonstrated enhanced fungicidal activity against Rhizoctonia solani and Botrytis cinerea. The oxime ether’s hydrogen-bonding capacity contrasts with the bromophenyl group’s steric effects, suggesting divergent modes of action .

Ring System Modifications

Pyrrolidine-2,4-dione vs. Thiazolidine-2,4-dione
  • Thiazolidinediones : and highlight thiazolidine-2,4-diones with imidazo[1,2-b]pyridazine or benzylidene substituents. The sulfur atom in the thiazolidine ring increases polarity and metabolic stability compared to pyrrolidine-2,4-diones, which may enhance pharmacokinetic profiles .

Structural and Conformational Insights

  • Crystal Structure Analysis : reports the Z-configuration of a 1-hydroxyethylidene substituent in pyrrolidine-2,4-dione derivatives, highlighting the importance of stereochemistry in bioactivity. The ortho-bromophenyl group in 5-(2-bromophenyl)pyrrolidine-2,4-dione may enforce a specific conformation, optimizing interactions with enzymatic targets .
  • Synthetic Accessibility : The bromophenyl derivative can be synthesized via palladium-catalyzed coupling (), whereas thiazolidinediones often require multi-step cyclization (). This difference impacts scalability for industrial applications .

Biological Activity

5-(2-Bromophenyl)pyrrolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, potential applications, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a bromophenyl group and two carbonyl functionalities. The synthesis typically involves the reaction of pyrrolidine with 2-bromobenzoyl chloride in the presence of a base, yielding the desired compound through several synthetic steps.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For example, studies have shown that related compounds can inhibit the growth of A549 human lung adenocarcinoma cells. In vitro tests demonstrated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundStructureIC50 (µM)Target
Compound 153-(2-Bromophenyl)-pyrrolidine-2,5-dione66A549 Cells
Compound 211-benzyl-3-(2-bromophenyl)pyrrolidine-2,5-dioneNot specifiedVarious Cancer Lines
Compound 183-fluorophenyl-pyrrolidine-2,5-dioneNot specifiedVarious Cancer Lines

These findings suggest that modifications to the pyrrolidine structure can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown antimicrobial activity against multidrug-resistant pathogens. For instance, compounds derived from this scaffold were tested against strains such as Staphylococcus aureus and exhibited selective antimicrobial properties .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)
Compound 21Staphylococcus aureus0.0039 mg/mL
Compound 22Escherichia coli0.025 mg/mL

The presence of halogen substituents like bromine is believed to enhance the bioactivity of these compounds by influencing their interaction with biological targets .

While specific mechanisms for this compound are not fully elucidated, related studies suggest that these compounds may act by inhibiting key enzymes involved in cancer progression and microbial resistance. For example, some pyrrolidine derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), which is crucial for immune regulation.

Case Studies

  • Anticancer Activity : In a study involving various pyrrolidine derivatives, it was found that those containing specific functional groups exhibited higher potency against A549 cells compared to others. The structure-activity relationship indicated that the presence of certain substituents could enhance cytotoxic effects while reducing off-target toxicity .
  • Antimicrobial Resistance : Another study highlighted the effectiveness of pyrrolidine derivatives against multidrug-resistant Staphylococcus aureus. These findings underscore the potential for developing new therapeutic agents from this compound class to combat antibiotic resistance .

Q & A

Q. How can experimental design principles optimize the synthesis of 5-(2-Bromophenyl)pyrrolidine-2,4-dione?

Methodological Answer: Employ factorial design to systematically evaluate variables (e.g., temperature, catalyst loading, solvent ratio) while minimizing experimental runs. For example:

VariableRange TestedResponse Metric (Yield %)
Temperature60°C–120°C45%–78%
Catalyst loading1–5 mol%30%–85%
Reaction time6–24 hours50%–92%

Statistical analysis (e.g., ANOVA) identifies critical factors and interactions. This approach reduces trial-and-error inefficiencies and aligns with modern chemical engineering frameworks .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H/13C^{13}C NMR shifts for bromophenyl and pyrrolidine-dione moieties (e.g., δ ~7.5–8.0 ppm for aromatic protons).
  • IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm1^{-1}.
  • X-ray crystallography : Resolve spatial arrangement of substituents (e.g., dihedral angles between bromophenyl and pyrrolidine rings) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
  • HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yield data for this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, compare activation energies for competing mechanisms (e.g., nucleophilic vs. electrophilic pathways).
  • Feedback loops : Integrate experimental data (e.g., kinetic profiles) into computational models to refine predictions. This iterative approach narrows optimal conditions and explains yield discrepancies .

Q. What reactor design considerations enhance scalability for synthesizing this compound?

Methodological Answer:

  • Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., bromination).
  • Membrane separation : Integrate in-line purification to remove byproducts (e.g., unreacted bromophenyl precursors).
  • Scale-up criteria : Maintain geometric similarity and match dimensionless numbers (e.g., Reynolds, Damköhler) between lab and pilot scales .

Q. How can mechanistic studies elucidate the role of substituents in this compound’s reactivity?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for H/D exchange at critical positions (e.g., α to carbonyl groups).
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidation/reduction steps.
  • DFT-MD simulations : Map electron density changes during bond formation/cleavage .

Q. What strategies address byproduct formation during the synthesis of this compound?

Methodological Answer:

  • LC-MS/MS : Identify byproducts (e.g., dimerization products or debrominated species).
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
  • DoE optimization : Adjust stoichiometry (e.g., bromophenyl precursor ratio) to suppress side reactions .

Q. How does crystallography inform the solid-state properties of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine bond lengths (e.g., C-Br: ~1.9 Å) and packing motifs (e.g., π-π stacking of bromophenyl groups).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. halogen bonding) influencing solubility and stability .

Q. What advanced analytical methods validate batch-to-batch consistency in this compound?

Methodological Answer:

  • qNMR : Quantify purity using internal standards (e.g., 1,3,5-trimethoxybenzene).
  • DSC/TGA : Assess thermal stability (e.g., decomposition onset >200°C).
  • ICP-MS : Detect trace metal impurities (<1 ppm) from catalysts .

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